(Diphenyl-phosphinoyl)-acetonitrile
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Overview
Description
(Diphenyl-phosphinoyl)-acetonitrile is an organophosphorus compound characterized by the presence of a phosphinoyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenyl-phosphinoyl)-acetonitrile typically involves the reaction of diphenylphosphine oxide with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution with acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Diphenyl-phosphinoyl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Diphenylphosphinic acid derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
(Diphenyl-phosphinoyl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Diphenyl-phosphinoyl)-acetonitrile involves its interaction with molecular targets through its phosphinoyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and catalytic processes. The compound’s reactivity is largely determined by the electronic properties of the phosphinoyl group, which can act as both an electron donor and acceptor .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Shares the phosphinoyl group but lacks the nitrile moiety.
Diphenylphosphinic acid: An oxidized form of diphenylphosphine oxide.
Diphenylphosphine: The reduced form of diphenylphosphine oxide.
Uniqueness
(Diphenyl-phosphinoyl)-acetonitrile is unique due to the presence of both the phosphinoyl and nitrile groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-diphenylphosphorylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCIUPMYHQSNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364250 |
Source
|
Record name | (diphenylphosphoryl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23040-22-4 |
Source
|
Record name | (diphenylphosphoryl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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